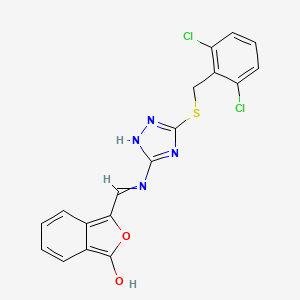
(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,6-dichlorobenzylthiol.
Condensation with isobenzofuranone: The final step involves the condensation of the triazole derivative with isobenzofuranone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with biological targets, leading to various biological effects.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.
作用機序
The mechanism of action of (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzylthio group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one: This compound shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.
Fluconazole: A triazole antifungal agent used to treat various fungal infections.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobenzofuranone moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C18H12Cl2N4O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
3-[[3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]iminomethyl]-2-benzofuran-1-ol |
InChI |
InChI=1S/C18H12Cl2N4O2S/c19-13-6-3-7-14(20)12(13)9-27-18-22-17(23-24-18)21-8-15-10-4-1-2-5-11(10)16(25)26-15/h1-8,25H,9H2,(H,22,23,24) |
InChIキー |
OAEWIFPTXKHRFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


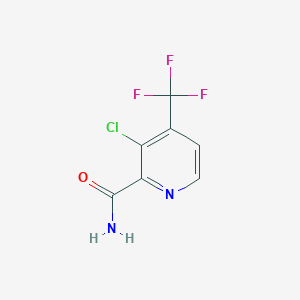
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
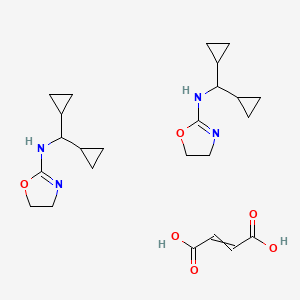
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
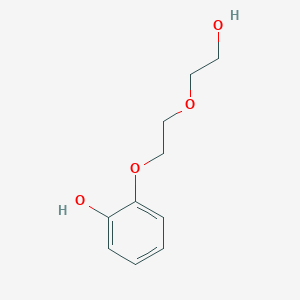
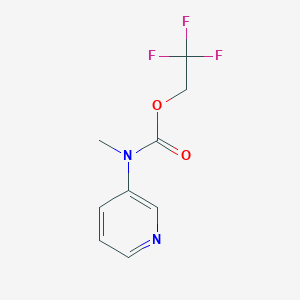


![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
